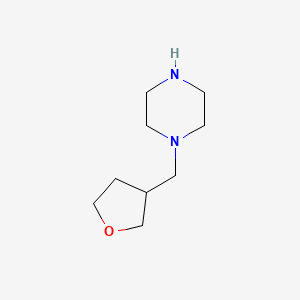

1-(Oxolan-3-ylmethyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(Oxolan-3-ylmethyl)piperazine” is an organic compound with a molecular weight of 170.25 . It is used for research purposes .

Synthesis Analysis

The synthesis of piperazines, such as “this compound”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of “this compound” is C9H18N2O . The InChI key is BSWVSDVQRSJADG-UHFFFAOYSA-N .Scientific Research Applications

Synthesis and Chemical Reactions

- Spiro[oxolane-2,2′-piperazine] Derivatives : 3-(3-hydroxy)propylidene-piperazine-2,5-dione, derived from ethyl 4-ethoxycarbonyl-2-chloroacetylamino-2-butenoate, reacts with N-bromosuccinimide (NBS) in chloroform to yield spiro[oxolane-2,2′-piperazine] derivatives. This process also involves water to generate specific trione and dione-ol compounds, with structural confirmation through various methods (Shin, Sato, Honda, & Yoshimura, 1983).

Antifungal Agent Analysis

- Ketoconazole Ion-Selective Electrode : The research into ion-selective electrodes for ketoconazole, an antifungal agent, involves the use of compounds related to 1-(Oxolan-3-ylmethyl)piperazine. These studies are essential for understanding the drug's presence in biological fluids and pharmaceutical preparations (Shamsipur & Jalali, 2000).

Novel Derivatives and Pharmacological Evaluation

- Depression and Anxiety Treatment : The synthesis of novel compounds involving this compound has been investigated for their antidepressant and antianxiety activities. These studies involve behavioral tests in mice, highlighting the compound's potential in treating mental health conditions (Kumar et al., 2017).

Antitumor Activity

- DNA-Directed Alkylating Agents : Piperazine derivatives, including those related to this compound, have been synthesized and evaluated for their DNA affinity and antitumor activity. This research is crucial for developing new cancer treatments (Al-Soud & Al-Masoudi, 2004).

Anticonvulsant Activity

- New Kojic Acid Derivatives : Research on new kojic acid derivatives, involving substituted piperazine derivatives, explores their potential as anticonvulsant compounds. Such studies are significant for epilepsy treatment and understanding the neurological impact of these compounds (Aytemir, Septioğlu, & Çalış, 2010).

Radiotracer Development

- Analogues of σ Receptor Ligand : Studies on novel analogues of the σ receptor ligand, involving this compound, focus on reducing lipophilicity for potential use as positron emission tomography radiotracers. This research is pivotal in diagnostic imaging in oncology (Abate et al., 2011).

Antibacterial and Antifungal Properties

- Novel Bis(Pyrazole-Benzofuran) Hybrids : Research on bis(pyrazole-benzofuran) hybrids linked via piperazine moiety demonstrates significant antibacterial and cytotoxic activities, with potential applications in combating bacterial infections and biofilm formation (Mekky & Sanad, 2020).

Metabolic Pathways

- Cytochrome P450 Enzyme Involvement : Investigating the metabolism of novel antidepressants like Lu AA21004, which involves this compound derivatives, helps understand the drug's biotransformation and the role of various enzymes in its metabolic pathways (Hvenegaard et al., 2012).

Central Pharmacological Activity

- Therapeutic Applications : Piperazine derivatives, including this compound, have been studied for their central pharmacological activity, particularly in the development of antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).

Safety and Hazards

The safety information available indicates that “1-(Oxolan-3-ylmethyl)piperazine” is potentially dangerous. It has hazard statements H302, H312, H314, H332, H335 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Future Directions

Mechanism of Action

Target of Action

It is structurally related to piperazine, which is known to target the gaba receptors . These receptors play a crucial role in the nervous system by regulating the transmission of signals in the brain.

Mode of Action

1-(Oxolan-3-ylmethyl)piperazine, like piperazine, is likely to interact with its targets by binding directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Result of Action

Based on its structural similarity to piperazine, it may cause paralysis in parasites, allowing the host body to easily remove or expel the invading organism .

Biochemical Analysis

Biochemical Properties

Piperazine derivatives have been reported to exhibit a wide range of biological activities

Cellular Effects

Piperazine derivatives have been reported to have potential anticancer properties , suggesting that they may influence cell function, signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

1-(oxolan-3-ylmethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-6-12-8-9(1)7-11-4-2-10-3-5-11/h9-10H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWVSDVQRSJADG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CN2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[[4-(dimethylsulfamoyl)benzoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2435178.png)

![N-(furan-2-ylmethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2435181.png)

![(2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2435190.png)

![1-(4-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2435194.png)

![7,8-difluoro-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2435195.png)